

Physical and chemical properties of (R)-2-ethylpiperazine dihydrochloride

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Compound of Interest

Compound Name: (R)-2-ethylpiperazine
dihydrochloride

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An In-Depth Technical Guide to (R)-2-Ethylpiperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-ethylpiperazine dihydrochloride is a chiral organic compound belonging to the piperazine class of heterocycles. Piperazine and its derivatives are of significant interest in the pharmaceutical industry due to their prevalence in a wide array of clinically used drugs with diverse therapeutic applications, including antipsychotic, antihistamine, antianginal, and anticancer activities.[1][2][3] The presence of a stereocenter at the 2-position of the piperazine ring introduces chirality, which can significantly influence the pharmacological and toxicological properties of the molecule. This technical guide provides a comprehensive overview of the known physical and chemical properties of **(R)-2-ethylpiperazine dihydrochloride**, along with insights into its synthesis and analysis.

Physical and Chemical Properties

(R)-2-ethylpiperazine dihydrochloride is a solid at room temperature and is typically available with a purity of 95% or higher.[4] While specific experimental data for some physical

properties are not readily available in the public domain, the fundamental characteristics are summarized below.

Table 1: General Physical and Chemical Properties of **(R)-2-Ethylpiperazine Dihydrochloride**

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₆ Cl ₂ N ₂	
Molecular Weight	187.11 g/mol	
CAS Number	438050-07-8	[4][5]
Appearance	Solid	[4]
Purity	≥ 95%	[4]
Storage Temperature	Room Temperature	[4]

Table 2: Spectroscopic and Structural Identifiers

Identifier	Value	Source(s)
IUPAC Name	(2R)-2-ethylpiperazine dihydrochloride	[4]
SMILES String	<chem>CCC1NCCNC1.[H]Cl.[H]Cl</chem>	
InChI	1S/C6H14N2.2ClH/c1-2-6-5-7-3-4-8-6;/h6-8H,2-5H2,1H3;2*1H/t6-;/m1../s1	[4]
InChI Key	VCKAKBROIJTVJI-QYCVXMPOSA-N	[4]

Solubility and pKa

Precise quantitative solubility data for **(R)-2-ethylpiperazine dihydrochloride** in common laboratory solvents are not extensively reported. However, as a dihydrochloride salt, it is expected to exhibit good solubility in aqueous solutions. The pKa values for 2-ethylpiperazine

have not been specifically reported, but a study on related piperazine derivatives provides context for its basicity. The two nitrogen atoms in the piperazine ring confer basic properties to the molecule.

Experimental Protocols

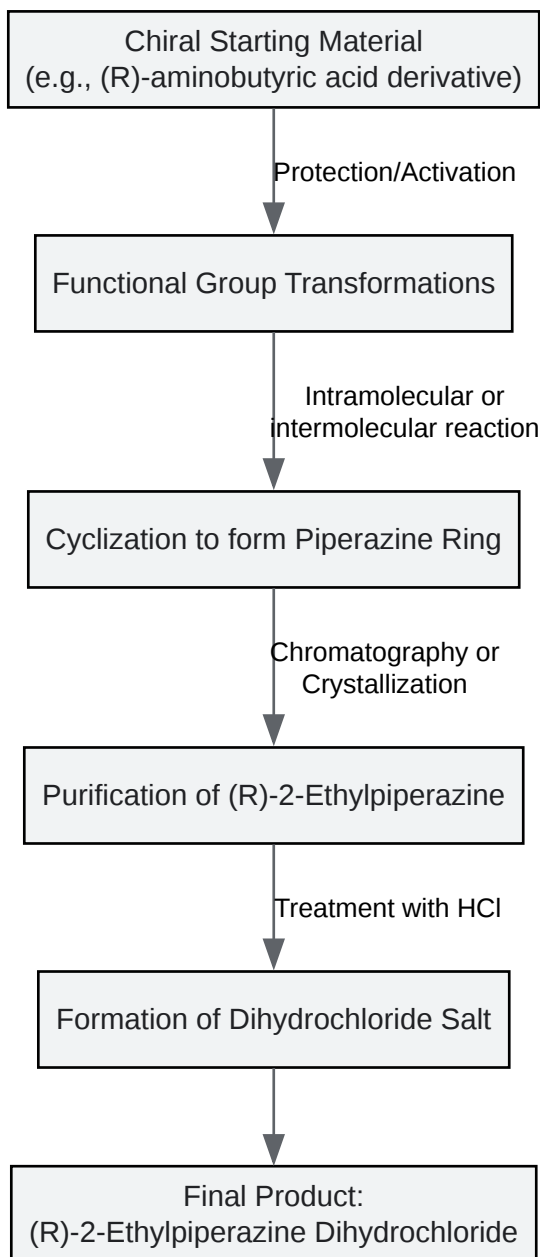
Synthesis of Chiral 2-Substituted Piperazines

The synthesis of enantiomerically pure 2-substituted piperazines like the (R)-2-ethyl derivative can be challenging. General strategies often involve either the use of chiral starting materials or the resolution of a racemic mixture. Patents describing the synthesis of piperazine derivatives for pharmaceutical applications provide valuable insights into potential synthetic routes.

One common approach involves the cyclization of a chiral diamine precursor. For instance, a chiral amino acid can be used as a starting point to introduce the desired stereochemistry. The synthesis often involves multiple steps, including protection of the amine functionalities, cyclization to form the piperazine ring, and subsequent deprotection.

A generalized workflow for the synthesis is presented below:

General Synthesis Workflow for (R)-2-Ethylpiperazine



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Caption: Generalized workflow for the synthesis of **(R)-2-ethylpiperazine dihydrochloride**.

Analytical Methods for Chiral Purity and Quantification

The analysis of **(R)-2-ethylpiperazine dihydrochloride** requires methods that can both quantify the compound and determine its enantiomeric purity. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

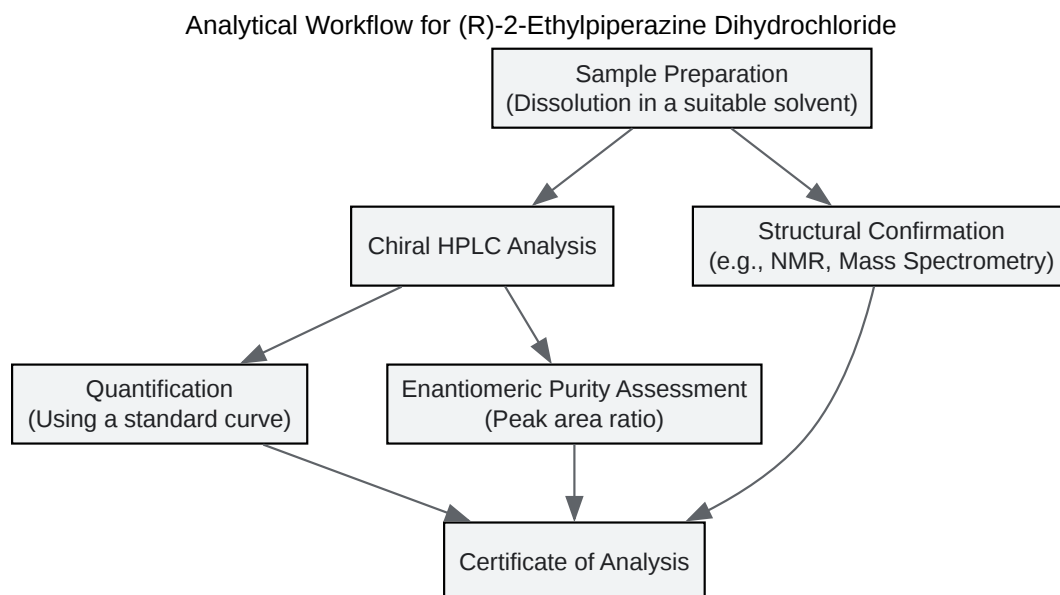
Chiral HPLC Method Development:

A typical approach for the chiral separation of piperazine derivatives involves the use of a chiral stationary phase (CSP). The selection of the appropriate CSP is crucial and often requires screening of different column chemistries.

A general experimental setup for chiral HPLC analysis would include:

- Column: A chiral column (e.g., polysaccharide-based or protein-based).
- Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
- Detection: UV detection is often suitable if the molecule possesses a chromophore. If not, alternative detection methods such as mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD) may be necessary.

The following diagram illustrates a typical workflow for the analytical characterization of the compound:



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Caption: A typical workflow for the analytical characterization of **(R)-2-ethylpiperazine dihydrochloride**.

Biological and Pharmacological Context

Piperazine derivatives are known to interact with a variety of biological targets. Many centrally acting drugs containing the piperazine moiety exert their effects by modulating neurotransmitter systems, such as dopamine and serotonin pathways.^[2] Furthermore, some piperazine-containing compounds have shown promise as anticancer agents, with proposed mechanisms including the inhibition of topoisomerase II, an enzyme critical for DNA replication.^[6]

The specific biological activity and mechanism of action of (R)-2-ethylpiperazine have not been extensively characterized in publicly available literature. However, based on the broader class of 2-alkylpiperazine derivatives, it is plausible that it may exhibit activity in the central nervous

system or possess other pharmacological properties. Further research is needed to elucidate its specific biological targets and potential therapeutic applications.

Safety Information

(R)-2-ethylpiperazine dihydrochloride is associated with several hazard statements, indicating that it should be handled with appropriate personal protective equipment in a well-ventilated area.

Table 3: GHS Hazard Information

Hazard Statement	Description	Source(s)
H302	Harmful if swallowed	[4] [7]
H315	Causes skin irritation	[4] [7]
H319	Causes serious eye irritation	[4] [7]
H335	May cause respiratory irritation	[4] [7]

Users should consult the full Safety Data Sheet (SDS) from the supplier for comprehensive safety and handling information.[\[1\]](#)[\[4\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Conclusion

(R)-2-ethylpiperazine dihydrochloride is a chiral building block with potential applications in drug discovery and development. While a complete profile of its physical and chemical properties is not yet publicly available, this guide consolidates the existing knowledge. The synthesis of this enantiomerically pure compound likely requires a stereocontrolled approach, and its analysis is best achieved through chiral HPLC. The broad pharmacological activities of the piperazine class of compounds suggest that **(R)-2-ethylpiperazine dihydrochloride** may hold interesting biological properties that warrant further investigation. As with any chemical substance, appropriate safety precautions should be taken during its handling and use.

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